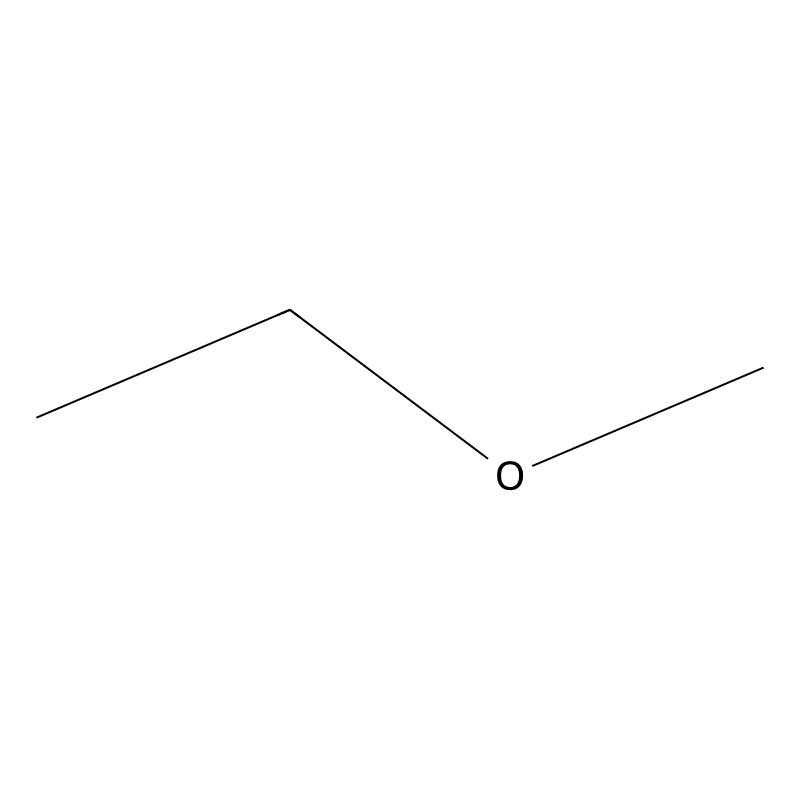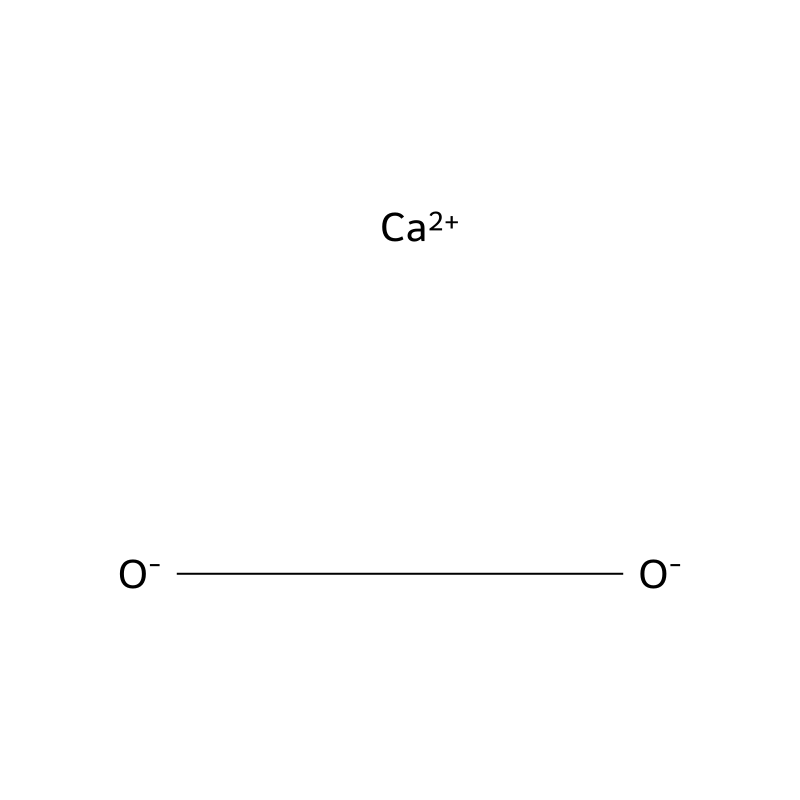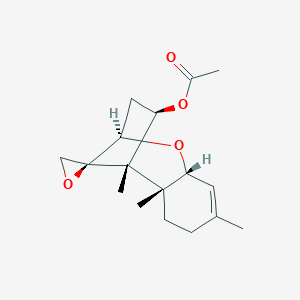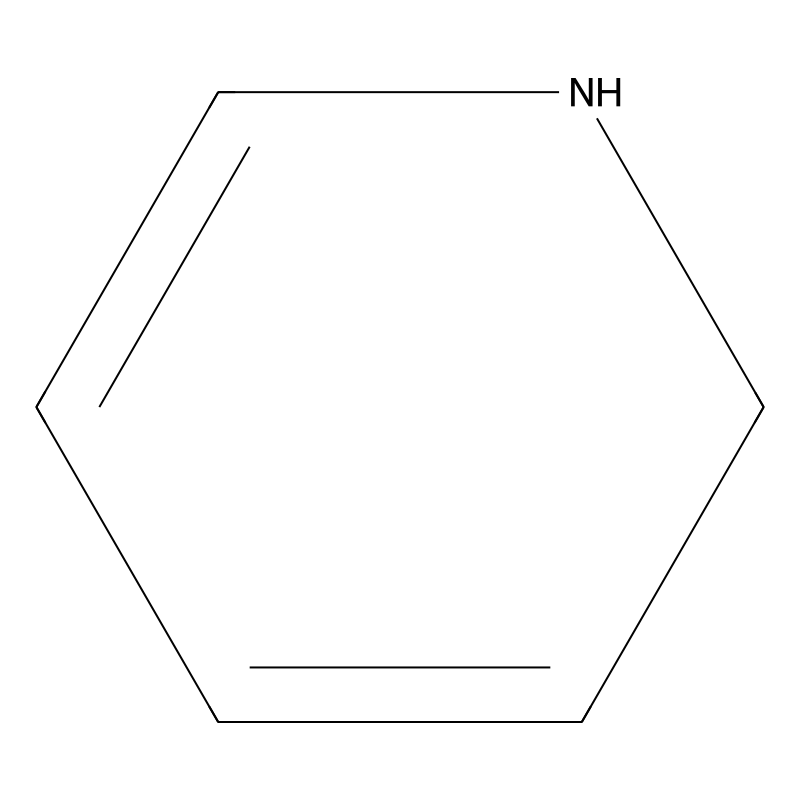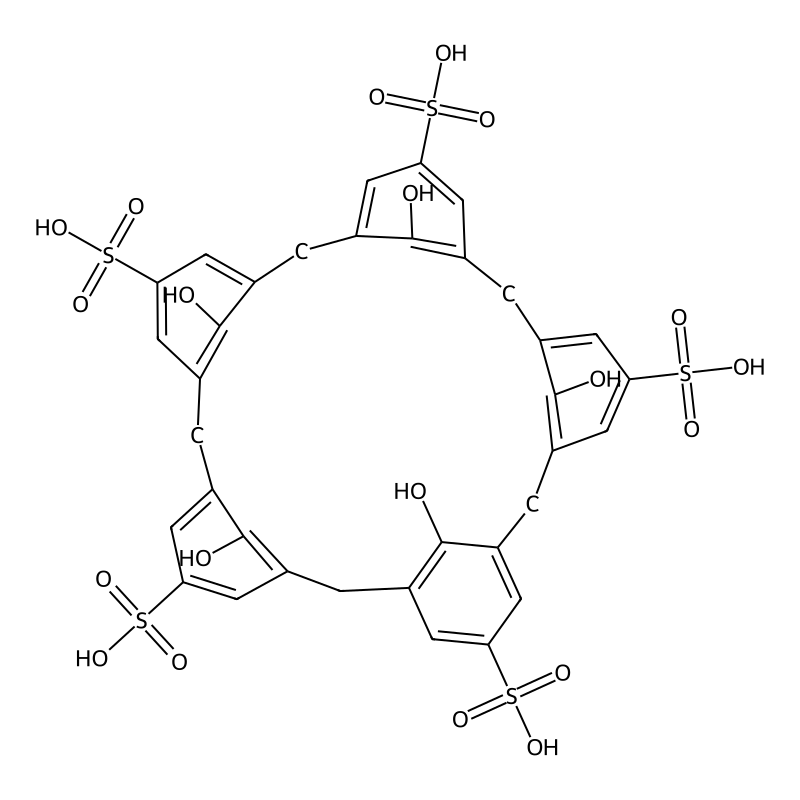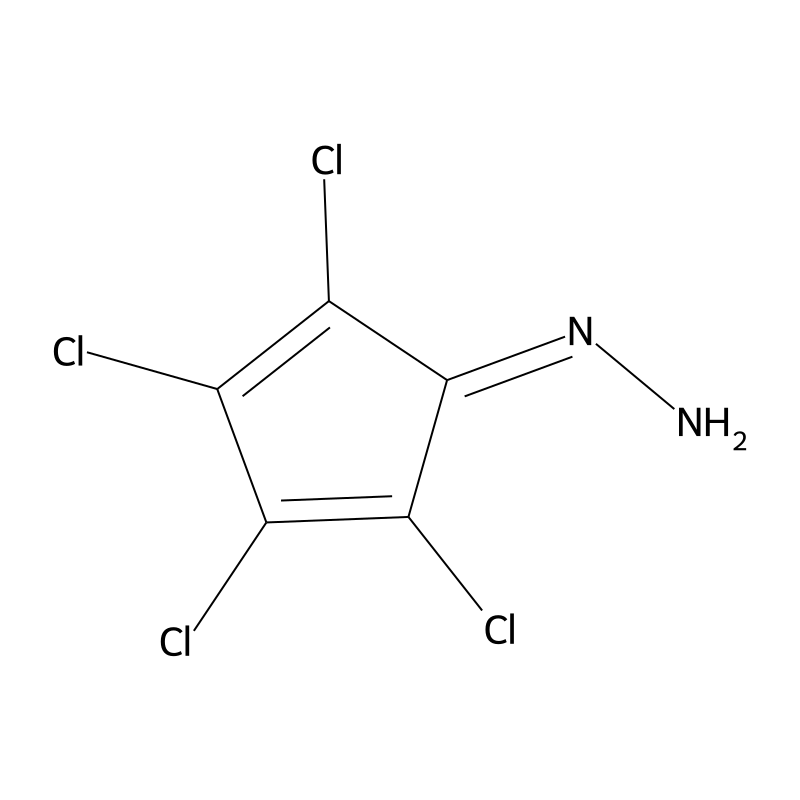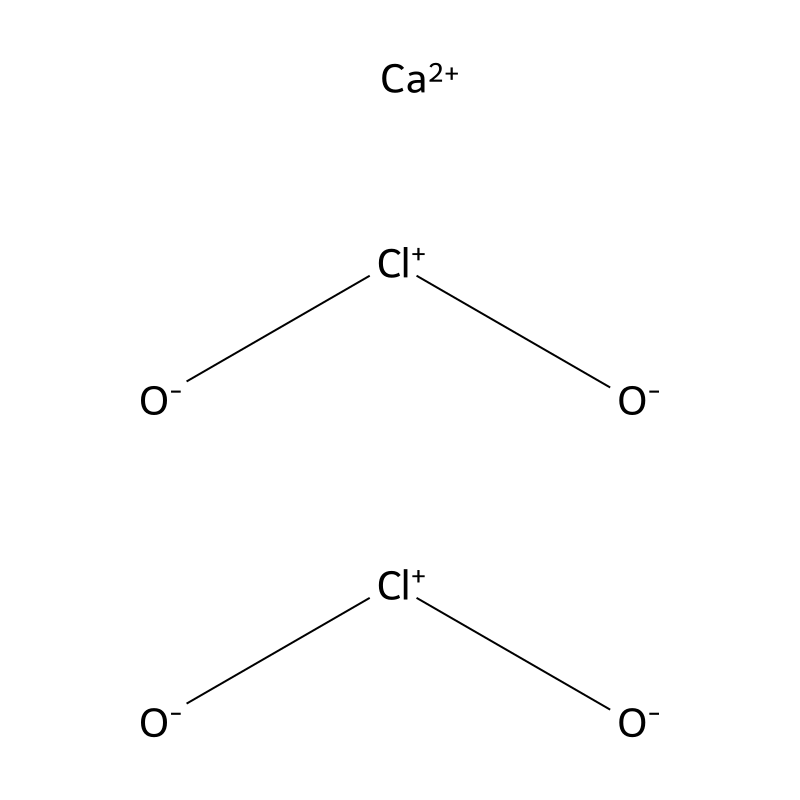Pyridinium tribromide, Tech grade

Content Navigation
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Pyridinium tribromide is a chemical compound with the molecular formula C₅H₆Br₃N and a molecular weight of 319.82 g/mol. It appears as red to brown crystals or powder and is known for its stability under normal conditions, although it is sensitive to strong oxidizing agents and bases. The melting point of pyridinium tribromide ranges from 127 °C to 136 °C, and it is soluble in methanol but decomposes in water . This compound is classified as lachrymatory, meaning it can cause tearing upon exposure, necessitating careful handling .
Pyridinium tribromide acts primarily as a brominating agent in organic synthesis. It facilitates reactions such as:
- α-Bromination of Ketones: Pyridinium tribromide can brominate ketones, introducing bromine at the alpha position relative to the carbonyl group.
- Thiocyanation: It has been utilized for the α-thiocyanation of ketones, providing a pathway to synthesize thiocyanate derivatives .
- Synthesis of β-Adrenergic Blocking Agents: Pyridinium tribromide plays a role in synthesizing β-blockers, which are important in treating heart conditions .
Pyridinium tribromide can be synthesized through several methods:
- Reaction of Pyridine with Bromine: A common method involves the direct reaction of pyridine with elemental bromine under controlled conditions.
- Bromination of Pyridine Hydrobromide: This method involves the bromination of pyridine hydrobromide, resulting in the formation of pyridinium tribromide .
- Use of Bromine Sources: Other brominating agents can also be used in combination with pyridine to yield pyridinium tribromide.
These methods allow for varying degrees of purity and yield, depending on reaction conditions.
Pyridinium tribromide has several applications:
- Brominating Agent: It is widely used in organic synthesis for bromination reactions due to its ease of handling compared to elemental bromine.
- Synthesis of Pharmaceuticals: It is particularly valuable in the pharmaceutical industry for producing β-blockers and other biologically active compounds .
- Analytical Chemistry: It serves as an analytical reagent in various chemical analyses and research applications.
Interaction studies involving pyridinium tribromide focus on its reactivity with various substrates in organic synthesis. Its ability to selectively brominate compounds makes it a subject of interest in studies examining reaction mechanisms and product formation. Additionally, due to its lachrymatory properties, studies may also explore safety measures and handling protocols when working with this compound .
Pyridinium tribromide shares similarities with several other halogenated compounds, particularly those used as brominating agents. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Pyridinium tribromide | C₅H₆Br₃N | Lachrymatory; used specifically for α-bromination |
| Pyridinium hydrobromide perbromide | C₅H₆Br₄N | More reactive; often used in similar bromination reactions |
| N-Bromosuccinimide | C₄H₄BrN | Solid reagent; less selective than pyridinium tribromide |
| Bromine | Br₂ | Highly reactive; requires careful handling |
Pyridinium tribromide's unique properties as a stable, easy-to-handle brominating agent make it particularly valuable in synthetic organic chemistry compared to other halogenating agents that may be more hazardous or less selective .
